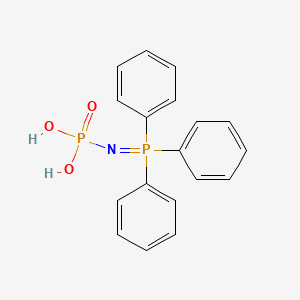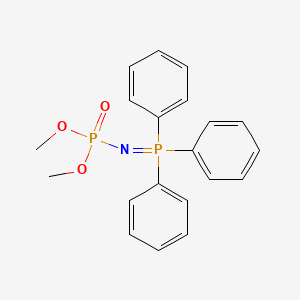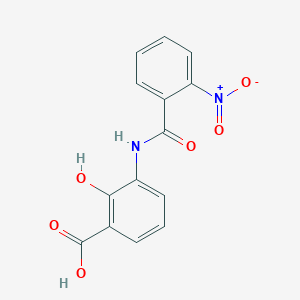
(triphenylphosphoranylidene)phosphoramidic acid
描述
(triphenylphosphoranylidene)phosphoramidic acid is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphoranylidene group attached to a phosphoramidic acid moiety, making it a versatile reagent in organic synthesis and other scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (triphenylphosphoranylidene)phosphoramidic acid typically involves the reaction of triphenylphosphine with a suitable phosphoramidic acid precursor under controlled conditions. One common method includes the use of triphenylphosphine and a phosphoramidic acid derivative in the presence of a base to facilitate the formation of the desired product . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the stability and purity of the compound.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反应分析
Types of Reactions
(triphenylphosphoranylidene)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
科学研究应用
(triphenylphosphoranylidene)phosphoramidic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (triphenylphosphoranylidene)phosphoramidic acid involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphoranylidene group can participate in various chemical transformations, facilitating the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved in these reactions are primarily related to the compound’s ability to interact with other nucleophiles or electrophiles, leading to the formation of new chemical entities .
相似化合物的比较
Similar Compounds
Similar compounds to (triphenylphosphoranylidene)phosphoramidic acid include:
(triphenylphosphoranylidene)acetaldehyde: Another organophosphorus compound with a similar structure but different reactivity.
(triphenylphosphoranylidene)acetate: A related compound used in organic synthesis with distinct chemical properties.
Uniqueness
This compound is unique due to its specific combination of a phosphoranylidene group and a phosphoramidic acid moiety, which imparts distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various scientific research fields.
属性
IUPAC Name |
[(triphenyl-λ5-phosphanylidene)amino]phosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3P2/c20-24(21,22)19-23(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHAOWUSNNGUGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=NP(=O)(O)O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-METHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313881.png)
![4-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}BENZENE-1,2-DIOL](/img/structure/B4313882.png)
![5-(3,4-DIMETHOXYPHENYL)-2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLINE](/img/structure/B4313893.png)
![2-METHOXY-6-{2,7,9-TRIMETHYL-5H,6H-PYRAZOLO[1,5-C]QUINAZOLIN-5-YL}PHENOL](/img/structure/B4313896.png)
![3-{2-[5-(TERT-BUTYL)-2-METHYL-1H-INDOL-3-YL]ETHYL}-4-HYDROXY-4,5,5-TRIMETHYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4313904.png)
![2,3,3,12-tetramethyl-4-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10(15),11,13-tetraen-5-one](/img/structure/B4313908.png)


![4,6-dimethyl-2-[(triphenylphosphoranylidene)amino]pyrimidine](/img/structure/B4313924.png)
![2-[5-(4-CHLOROPHENYL)-2H-TETRAZOL-2-YL]-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE](/img/structure/B4313940.png)
![2-[(15-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]-N-[5-(4-NITROBENZENESULFONYL)-13-THIAZOL-2-YL]ACETAMIDE](/img/structure/B4313952.png)
![2-[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B4313953.png)
![3-[(ADAMANTAN-1-YL)FORMAMIDO]-3-[4-(BENZYLOXY)PHENYL]PROPANOIC ACID](/img/structure/B4313968.png)

